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Compound of Interest

Compound Name: L-galactopyranose

Cat. No.: B7797501

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the
methodologies and data integral to the structural elucidation of L-galactopyranose. It serves
as a detailed guide, incorporating experimental protocols, quantitative data, and logical
workflows for researchers in carbohydrate chemistry and drug development.

Introduction to L-Galactopyranose

L-galactopyranose is the enantiomer of the naturally abundant D-galactopyranose and is
classified as a rare L-sugar.[1][2] While less common in nature, L-sugars are of significant
pharmaceutical interest as they can be non-caloric sweeteners and are precursors for various
natural products.[3] L-galactopyranose exists as a six-membered pyranose ring and, like its
D-counterpart, can be found in a and 3 anomeric forms.[4][5] Its structure is defined by the
specific stereochemistry of its hydroxyl groups. The elucidation of this precise three-
dimensional structure is fundamental to understanding its biological activity and potential
therapeutic applications. The process involves a combination of sophisticated analytical
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and X-ray Crystallography.

Physicochemical and Spectroscopic Data

The fundamental properties of L-galactopyranose are summarized below. Spectroscopic data
is critical for confirming its identity and purity.
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General Properties

Property Value Reference
Molecular Formula CeH1206 [1]
Molecular Weight 180.16 g/mol [1]
Monoisotopic Mass 180.06338810 Da [1]

(2R,3S,4R,5S,6S)-6-
IUPAC Name (a-anomer) (hydroxymethyl)oxane-2,3,4,5-  [4]
tetrol

(2S,3S,4R,5S,6S)-6-

IUPAC Name (3-anomer) (hydroxymethyl)oxane-2,3,4,5-  [5]
tetrol

Physical Description Solid [4]

Melting Point 163 - 165 °C [4]

Topological Polar Surface Area 110 A2 [1]

Spectroscopic Data Summary

The following table summarizes key spectroscopic data used for the identification of L-
galactopyranose. Note that the NMR spectra of enantiomers (L- and D-galactose) are
identical in an achiral solvent like D20.
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Technique

Data Type

Key Observations Reference

1H NMR

Chemical Shifts (3,
ppm) & Coupling
Constants (J, Hz)

A mixture of a and
anomers is typically
observed in solution.
The anomeric proton
(H-1) of the a-anomer
appears downfield [61[7]
(~5.27 ppm) with a
smaller J-coupling
(~4.0 Hz) compared to
the B-anomer (~4.59
ppm, J ~ 8.0 Hz).[6][7]

13C NMR

Chemical Shifts (9,
ppm)

Distinct signals for

each of the six carbon
atoms, with the

anomeric carbon (C-1)
being the most [1]
downfield. The

chemical shifts differ

slightly between the a

and 3 anomers.

Mass Spectrometry
(MS)

Mass-to-charge ratio
(m/z)

Electrospray

ionization (ESI) or
Matrix-Assisted Laser
Desorption/lonization

(MALDI) typically

shows adducts (e.g., [819]
[M+Na]*, [M+H]*).
High-resolution MS

provides the exact

mass for formula

confirmation.[8][9]

Infrared (IR)

Spectroscopy

Wavenumber (cm~1)

Broad O-H stretching [1]
band (~3300-3500
cm~1), C-H stretching
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(~2900 cm~1), and a
complex fingerprint
region (1000-1200
cm~1) characteristic of
C-O stretching and O-

H bending vibrations.

[1]

Core Experimental Methodologies

The definitive structural elucidation of L-galactopyranose relies on the synergistic application
of several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure of carbohydrates. It
provides information on proton and carbon environments, connectivity, and stereochemistry.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified L-galactopyranose
sample in 0.5-0.7 mL of deuterium oxide (D20). D20 is used as the solvent to avoid a large
interfering solvent signal from *Hz20.

 Internal Standard: Add a small amount of a suitable internal standard, such as sodium 2,2-
dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (6 = 0.00 ppm).[6]

e Instrument Setup:

o Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

o Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to
ensure reproducible chemical shifts.

o Data Acquisition:

o H NMR: Acquire a standard one-dimensional proton spectrum. Suppress the residual
HOD signal using a presaturation sequence.
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o 13C NMR: Acquire a proton-decoupled 13C spectrum. This may require a longer acquisition
time due to the lower natural abundance and sensitivity of the 13C nucleus.

o 2D NMR (COSY, HSQC):

» Acquire a COSY (Correlation Spectroscopy) spectrum to establish *H-'H spin-spin
coupling networks and identify neighboring protons.

» Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate
each proton with its directly attached carbon atom.

e Data Analysis:

o Integrate the signals in the *H spectrum to determine the relative ratios of the a and 3

anomers.

o Measure the chemical shifts () and coupling constants (J) for all proton signals. The
magnitude of the J-coupling between H-1 and H-2 is diagnostic of the anomeric
configuration (Ja = 3-4 Hz, JB = 7-8 Hz).

o Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of L-
galactopyranose with high accuracy.

o Sample Preparation: Prepare a dilute solution of L-galactopyranose (~10-50 uM) in a
suitable solvent system, typically a mixture of water and methanol or acetonitrile.

e |onization Method:

o Electrospray lonization (ESI): This is a soft ionization technique suitable for polar
molecules. The sample solution is infused into the ESI source. The analysis is often
performed in positive ion mode to detect adducts like [M+Na]* or [M+H]*.

e Mass Analyzer:
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o Time-of-Flight (TOF) or Orbitrap: Use a high-resolution mass analyzer to measure the
mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error).

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
o Data Analysis:

o Identify the peak corresponding to the L-galactopyranose adduct (e.g., for [M+Na]*,
expected m/z = 203.05).

o Use the instrument's software to calculate the elemental formula from the measured exact
mass. Compare this with the theoretical formula (CeH120s6) to confirm the compaosition.

o Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with MS can be used
to distinguish between pyranose and furanose ring isomers based on their distinct IR
fingerprints.[8][10]

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution information on the three-
dimensional atomic arrangement of a molecule in the solid state. While challenging for small,
highly soluble sugars, obtaining a crystal structure is the gold standard for structural
confirmation.

o Crystallization:

o This is the most critical and often challenging step. Grow single crystals of L-
galactopyranose by slow evaporation of a saturated solution.

o Screen various solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol) and
temperatures to find optimal crystallization conditions.

o Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.3 mm in size)
and mount it on a goniometer head, often under cryo-conditions (e.g., 100 K) to minimize
radiation damage.[11][12]

o Data Collection:
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o Mount the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g.,
Cu Ka radiation) and a detector (e.g., CCD or imaging plate).[11][12]

o Rotate the crystal in the X-ray beam and collect a series of diffraction patterns over a wide

angular range.

e Structure Solution and Refinement:
o Process the diffraction data to determine the unit cell parameters and space group.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the electron density map.

o Refine the atomic positions and thermal parameters against the experimental data until
the calculated and observed diffraction patterns match closely (indicated by a low R-
factor).[13]

o Data Analysis: The final refined structure provides precise bond lengths, bond angles, and
torsional angles, confirming the absolute configuration and conformation of L-
galactopyranose in the solid state.

Visualized Workflows and Relationships

Diagrams are used to illustrate the logical flow of the structure elucidation process and the
chemical relationships of L-galactose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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